2,4-Dimethyl-3-cyclohexenecarboxaldehyde chemical properties
2,4-Dimethyl-3-cyclohexenecarboxaldehyde chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde
Foreword
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the core chemical properties, synthesis, reactivity, and safety considerations of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde. The structure of this document is designed to provide a logical flow from fundamental identification to complex reactivity and practical application, empowering the reader with both theoretical knowledge and actionable experimental insights. As a versatile aldehyde, its utility extends beyond its primary role in the fragrance industry, offering a valuable scaffold for the synthesis of more complex molecules.
Chemical Identity and Structural Elucidation
2,4-Dimethyl-3-cyclohexenecarboxaldehyde, widely known by trade names such as Triplal® and Ligustral, is a synthetic fragrance ingredient prized for its powerful, fresh, and green olfactory profile.[1][2][3] It is a colorless to pale yellow liquid that is not a single entity but rather a mixture of isomers, which is a critical consideration for its synthesis and application.[4][5][6]
Core Identifiers
A precise understanding of a chemical entity begins with its fundamental identifiers. The following table summarizes the key identification parameters for 2,4-Dimethyl-3-cyclohexenecarboxaldehyde.
| Identifier | Value |
| IUPAC Name | 2,4-dimethylcyclohex-3-ene-1-carbaldehyde[7] |
| CAS Number | 68039-49-6[8] |
| Molecular Formula | C₉H₁₄O[8] |
| Molecular Weight | 138.21 g/mol [8] |
| Canonical SMILES | CC1C=C(CCC1C=O)C[2][7] |
| InChI | InChI=1S/C9H14O/c1-7-3-4-9(6-10)8(2)5-7/h5-6,8-9H,3-4H2,1-2H3[2][7] |
| InChIKey | MZZRKEIUNOYYDF-UHFFFAOYSA-N[7] |
Structural Isomerism
The commercial product is a result of a Diels-Alder reaction that inherently produces a mixture of isomers.[1][5] Understanding this isomerism is crucial for predicting reactivity and interpreting analytical data.
-
Constitutional Isomers : The reaction between 2-methyl-1,3-pentadiene and acrolein yields two main constitutional isomers: 2,4-dimethyl-3-cyclohexenecarboxaldehyde (the major component, ~80%) and 3,5-dimethyl-3-cyclohexenecarboxaldehyde (the minor component, ~20%). The 2,4-isomer is responsible for the characteristic strong green aroma, while the 3,5-isomer has a weaker scent profile.[6][9]
-
Cis/Trans Isomerism : Due to the substituted cyclohexene ring, the molecule also exists as a mixture of cis and trans diastereomers. This refers to the relative orientation of the aldehyde group at C1 and the methyl group at C2 (or C4, depending on the isomer). These geometric isomers possess distinct spatial arrangements, which can influence their interaction with biological receptors and their physical properties.[1][5][9]
Physicochemical Properties
The physical properties of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde dictate its handling, application, and formulation characteristics. The data presented here are for the typical commercial mixture of isomers.
| Property | Value | Source(s) |
| Appearance | Colorless to very light yellow clear liquid | [4][5] |
| Boiling Point | 196 °C (lit.) | |
| Density | 0.933 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.473 (lit.) | |
| Flash Point | 66 °C (150.8 °F) - closed cup | |
| Solubility | Soluble in ethanol and oils | [4][6] |
| Odor Profile | Strong green, leafy, aldehydic with citrus and herbaceous notes | [1][2][5] |
Synthesis and Reaction Mechanisms
The industrial synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is a classic example of a [4+2] cycloaddition, specifically the Diels-Alder reaction. This powerful carbon-carbon bond-forming reaction provides an efficient route to the cyclohexene core.
The Diels-Alder Reaction Pathway
The synthesis involves the reaction of an unsymmetrical diene (2-methyl-1,3-pentadiene) with an unsymmetrical dienophile (acrolein).[1][5] The regioselectivity of this reaction favors the formation of the 2,4- and 3,5-dimethyl isomers.
Experimental Protocol: Synthesis
The following protocol is a representative procedure for the laboratory-scale synthesis.
Objective: To synthesize 2,4-Dimethyl-3-cyclohexenecarboxaldehyde from 2-methyl-1,3-pentadiene and acrolein.
Materials:
-
2-methyl-1,3-pentadiene (93% purity)
-
Acrolein (95% purity)
-
Pressure-resistant reaction vessel with a stirrer and temperature control
-
Feeding tank for acrolein
Procedure:
-
Charge the pressure-resistant reaction vessel with 180g (approx. 2.04 mol) of 2-methyl-1,3-pentadiene.[6]
-
Heat the 2-methyl-1,3-pentadiene to 50°C with stirring.[6]
-
Slowly add 128.7g (approx. 2.18 mol) of acrolein from the feeding tank into the reaction vessel. The rate of addition should be controlled to maintain the reaction temperature at 60°C.[6]
-
Causality: This controlled addition is critical to manage the exothermic nature of the Diels-Alder reaction and prevent runaway temperature and pressure increases. The maximum pressure observed may reach ~0.35 MPa.[6]
-
-
After the addition is complete, increase the temperature to 90°C and allow the reaction to age.[6]
-
Monitor the reaction progress by taking samples periodically for analysis (e.g., by Gas Chromatography) until the concentration of the reactants has fallen to the desired level.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can then be purified by fractional distillation under reduced pressure to isolate the desired isomeric mixture from unreacted starting materials and any polymeric byproducts.
Chemical Reactivity and Derivatization
The presence of both an aldehyde group and a carbon-carbon double bond makes 2,4-Dimethyl-3-cyclohexenecarboxaldehyde a versatile intermediate for further chemical transformations.
Oxidation to Carboxylic Acid
The aldehyde functional group can be readily oxidized to the corresponding 2,4-dimethylcyclohex-3-ene carboxylic acid.[10] This acid serves as a key intermediate for producing esters.[9][10]
Protocol: Oxidation using Silver (I) Oxide
-
Prepare an aqueous solution of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (1.0 eq), silver (I) oxide (Ag₂O, 1.1 eq), and sodium hydroxide (NaOH, 4.8 eq).[10]
-
Stir the mixture at room temperature for 15 hours.[10]
-
Dilute the reaction mixture with diethyl ether to extract any unreacted organic starting material.
-
Separate the aqueous layer and slowly acidify it to pH 2 using 10% aqueous HCl.[10]
-
Trustworthiness: Acidification protonates the carboxylate salt, causing the carboxylic acid to precipitate or become extractable into an organic solvent. Careful pH control is necessary to ensure complete protonation without causing acid-catalyzed side reactions.
-
-
Extract the resulting carboxylic acid with diethyl ether.
-
Dry the combined organic phases over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product, which can be used in subsequent steps without further purification.[10]
Further Derivatizations
-
Esterification : The carboxylic acid can be converted to a wide range of esters using standard methods, such as Fischer esterification or, for milder conditions, coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of dimethylaminopyridine (DMAP).[10] These reactions are crucial for modifying olfactory properties.[9][10]
-
Wittig Reaction : The aldehyde undergoes Wittig reactions with various phosphoranes to yield derivatives with functionalized unsaturated side chains.[10] This is a reliable method for C=C bond formation at the carbonyl position.
-
Grignard Reaction : Reaction with Grignard reagents (R-MgBr) adds an alkyl or aryl group to the carbonyl carbon, forming a secondary alcohol after workup.[10]
Spectroscopic Characterization
While detailed spectra require instrumental analysis, the structure of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde allows for the prediction of its key spectroscopic features, which are essential for quality control and research.
| Technique | Expected Features |
| ¹H NMR | Aldehydic Proton (CHO): Singlet or doublet at ~9.5-10.0 ppm.Vinylic Proton (C=CH): Signal at ~5.3-5.6 ppm.Aliphatic Protons (CH, CH₂): Complex multiplets in the region of ~1.0-2.5 ppm.Methyl Protons (CH₃): Singlets or doublets at ~0.9-1.7 ppm. |
| ¹³C NMR | Carbonyl Carbon (C=O): Signal at ~200-205 ppm.Olefinic Carbons (C=C): Signals at ~120-140 ppm.Aliphatic Carbons (CH, CH₂, CH₃): Signals in the upfield region of ~15-50 ppm. |
| Infrared (IR) | C=O Stretch (Aldehyde): Strong, characteristic absorption band at ~1725 cm⁻¹.C=C Stretch (Alkene): Medium absorption band at ~1650 cm⁻¹.C-H Stretch (Aldehyde): Two weak bands at ~2720 and ~2820 cm⁻¹.C-H Stretch (sp² and sp³): Bands around ~3020 cm⁻¹ and below 3000 cm⁻¹, respectively. |
Reference to the use of these techniques for characterization can be found in studies on its derivatives.[10]
Safety and Handling
Proper handling of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is essential due to its hazardous properties.
GHS Hazard Classification
-
Skin Sensitization (Category 1), H317: May cause an allergic skin reaction.[2][11]
-
Chronic Aquatic Hazard (Category 2), H411: Toxic to aquatic life with long lasting effects.[2][11]
-
Other Hazards: May cause skin and serious eye irritation. It is also classified as a combustible liquid.
Handling and Storage Protocol
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing vapors or mist.[11]
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and protective clothing.[12]
-
Storage: Store in a tightly closed container in a cool, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[11]
-
Spill Management: In case of a spill, collect the spillage to prevent release into the environment.[11] Absorb with inert material and dispose of in accordance with local regulations.
Toxicological Summary
The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment. Key findings indicate that the material is not genotoxic.[13] A No Expected Sensitization Induction Level (NESIL) of 5900 μg/cm² has been established, which is used in quantitative risk assessments for skin sensitization.[13]
References
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2,4-ivy carbaldehyde 68039-49-6. The Good Scents Company. [Link]
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2,4-Dimethyl-3-cyclohexene carboxaldehyde | C9H14O | CID 93375. PubChem. [Link]
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Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. C. R. Chimie 10 (2007). [Link]
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2,4-Dimethyl-3-cyclohexen-1-carboxaldehyde. The Fragrance Conservatory. [Link]
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2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde. ChemBK. [Link]
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2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE – Ingredient. COSMILE Europe. [Link]
-
Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties | Request PDF. ResearchGate. [Link]
-
RIFM fragrance ingredient safety assessment, dimethylcyclohex-3-ene-1-carbaldehyde (isomer unspecified). Food and Chemical Toxicology. [Link]
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